molecular formula C26H22ClN5O2 B2559805 9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-72-3

9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2559805
CAS RN: 873076-72-3
M. Wt: 471.95
InChI Key: WJCMIZULWPPADR-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22ClN5O2 and its molecular weight is 471.95. The purity is usually 95%.
BenchChem offers high-quality 9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors for Metal Ions

Compounds with naphthalene components have been explored as chemosensors for transition metal ions. For instance, naphthoquinone-based chemosensors exhibit remarkable selectivity towards Cu2+ ions, showing colorimetric changes upon complexation. These findings are significant for environmental monitoring and medical diagnostics (Gosavi-Mirkute et al., 2017).

Anticancer Activity

Heterocyclic compounds, including purine derivatives, have been investigated for their anticancer properties. A series of hydantoin and purine derivatives exhibited significant antiproliferative activity against various cancer cell lines, underscoring their potential as therapeutic agents (Zagórska et al., 2021).

Antimicrobial Activity

Research into substituted naphthalene-diones has shown good antimicrobial activity against a range of pathogens. These compounds, synthesized through various chemical reactions, highlight the potential for developing new antimicrobial agents (Voskienė et al., 2011).

Antiinflammatory Applications

Analogues based on pyrimidopurinedione ring systems have shown promising antiinflammatory activity. Such studies are crucial for developing new treatments for chronic inflammatory diseases (Kaminski et al., 1989).

Green Chemistry Approaches

The synthesis of complex molecules using green chemistry principles, such as water-assisted synthesis, has been explored for naphthalene derivatives. These methodologies aim to reduce environmental impact and improve efficiency in pharmaceutical manufacturing (Tandon et al., 2010).

Organic Electronics

Naphthalene and purine derivatives have been incorporated into materials for organic electronics, such as high-mobility transistors. The synthesis and application of these compounds demonstrate their potential in advancing technology for electronic devices (Tsai et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione' involves the condensation of 4-chlorobenzaldehyde with 1-naphthalenemethanamine to form an imine intermediate, which is then reacted with 2,6-diaminopurine-9-acetate to form the desired compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "1-naphthalenemethanamine", "2,6-diaminopurine-9-acetate" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 1-naphthalenemethanamine in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 2,6-diaminopurine-9-acetate in the presence of a suitable base to form the desired compound.", "Step 3: Purification of the crude product by column chromatography to obtain the final compound in pure form." ] }

CAS RN

873076-72-3

Product Name

9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Molecular Formula

C26H22ClN5O2

Molecular Weight

471.95

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H22ClN5O2/c1-29-23-22(31-15-5-14-30(25(31)28-23)20-12-10-19(27)11-13-20)24(33)32(26(29)34)16-18-8-4-7-17-6-2-3-9-21(17)18/h2-4,6-13H,5,14-16H2,1H3

InChI Key

WJCMIZULWPPADR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCCN(C5=N2)C6=CC=C(C=C6)Cl

solubility

not available

Origin of Product

United States

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